Tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate
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Overview
Description
Tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a chlorosulfonyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorosulfonyl-substituted phenyl compound. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding phenyl derivative.
Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Phenyl Derivatives: Formed from reduction reactions.
Scientific Research Applications
Tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The tert-butyl group provides steric hindrance, protecting the carbamate moiety from unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate without the chlorosulfonyl and phenyl groups.
N-Boc-protected anilines: Similar in structure but with different functional groups.
Sulfonyl chlorides: Compounds with similar reactivity due to the presence of the chlorosulfonyl group.
Uniqueness
Tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate is unique due to its combination of a carbamate protecting group and a reactive chlorosulfonyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H18ClNO4S |
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Molecular Weight |
319.80 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(4-chlorosulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18ClNO4S/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)20(14,17)18/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
WBOYAUVETWWRJG-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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